![molecular formula C21H25ClN2O2 B263343 N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B263343.png)
N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide, commonly referred to as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
BPCA exerts its therapeutic effects through modulation of the endocannabinoid system. Specifically, it acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, BPCA increases the levels of endocannabinoids in the brain, leading to neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, BPCA has been shown to modulate other neurotransmitter systems, including the dopaminergic and serotonergic systems. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to improved neuronal function and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BPCA is its high selectivity for FAAH, which minimizes off-target effects. Additionally, its ability to modulate multiple neurotransmitter systems makes it a versatile tool for studying the neurobiology of various disorders. However, BPCA's relatively low potency and limited solubility can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could further elucidate the potential therapeutic applications of BPCA. One direction is the investigation of BPCA's effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, studies could explore the potential of BPCA as a treatment for other neurological conditions, such as multiple sclerosis and traumatic brain injury. Finally, the development of more potent and soluble analogs of BPCA could improve its utility as a research tool and potential therapeutic agent.
Synthesemethoden
The synthesis of BPCA involves the reaction between 4-chloro-3-methylphenol and N-benzylpiperidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with chloroacetyl chloride and triethylamine to obtain BPCA. This synthesis method has been optimized to achieve high yield and purity of BPCA.
Wissenschaftliche Forschungsanwendungen
BPCA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. BPCA has also been investigated for its potential as an analgesic and anticonvulsant agent.
Eigenschaften
Molekularformel |
C21H25ClN2O2 |
---|---|
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-16-13-19(7-8-20(16)22)26-15-21(25)23-18-9-11-24(12-10-18)14-17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,23,25) |
InChI-Schlüssel |
RZUWLFUMXMDQJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.